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molecular formula C16H14O B8688949 7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan CAS No. 20841-63-8

7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan

Cat. No. B8688949
M. Wt: 222.28 g/mol
InChI Key: DJPFEQDYYUSZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629430B2

Procedure details

144 g of 1-naphthol, 190 g of p-toluenesulfonic acid monohydrate, 80.1 g of 1,3-cyclohexadiene and 4 L of toluene were placed in a flask. The resulting mixture was stirred under reflux for 24 hours. After cooling to room temperature, the reaction solution was washed with 600 mL of water. After drying an organic phase with magnesium sulfate, the solvent was distilled off under reduced pressure. Residues were purified by silica gel column chromatography, whereby 55.5 g (yield: 25%) of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan was obtained.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.[C:13]1(C)[CH:18]=[CH:17][C:16](S(O)(=O)=O)=[CH:15][CH:14]=1.C1CCC=CC=1>C1(C)C=CC=CC=1>[CH:9]1[C:10]2[C:1]3[O:11][C:14]4[CH2:15][CH2:16][CH2:17][CH2:18][C:13]=4[C:2]=3[CH:3]=[CH:4][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
190 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
80.1 g
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WASH
Type
WASH
Details
the reaction solution was washed with 600 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying an organic phase with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residues were purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C=CC=3C4=C(OC3C12)CCCC4
Measurements
Type Value Analysis
AMOUNT: MASS 55.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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